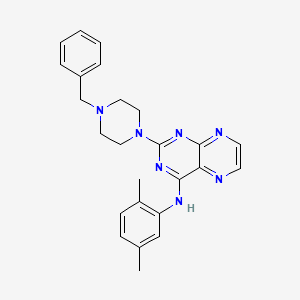
2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a useful research compound. Its molecular formula is C25H27N7 and its molecular weight is 425.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have shown that compounds with similar structural features exhibit significant antitumor activity. For example, derivatives of pteridine have been noted for their ability to inhibit cell proliferation in various cancer cell lines. A related compound demonstrated an IC50 value ranging from 0.029 to 0.147 μM against multiple cancer types, indicating potent antiproliferative effects .
| Compound | IC50 (μM) | Cancer Cell Lines |
|---|---|---|
| 7a | 0.029 - 0.147 | HepG2, MCF7, A549, HeLa |
The mechanism of action often involves cell cycle arrest at the G2/M phase and induction of apoptosis through pathways involving anti-tubulin properties .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of similar piperazine derivatives. In animal models, these compounds were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds demonstrated varying degrees of efficacy, with some providing significant protection against seizures at doses between 100 and 300 mg/kg .
The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems and ion channels:
- Voltage-Sensitive Sodium Channels : Some derivatives have shown moderate binding affinity to these channels, which play a crucial role in neuronal excitability and seizure activity .
- Apoptotic Pathways : The activation of apoptotic pathways leading to programmed cell death has been observed in cancer studies, suggesting that the compound may induce apoptosis via mitochondrial pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Study : A study on a related pteridine derivative indicated significant tumor growth inhibition in HepG2 xenograft models without notable toxicity as measured by body weight loss .
- Anticonvulsant Screening : In a study evaluating various piperazine derivatives, several compounds exhibited delayed onset but long-lasting anticonvulsant effects in the MES model, highlighting the potential for therapeutic applications in epilepsy .
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7/c1-18-8-9-19(2)21(16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMRDSIOVMQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














